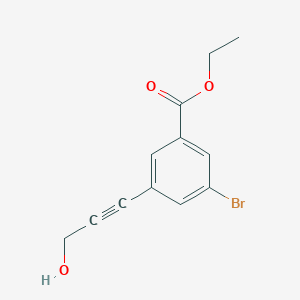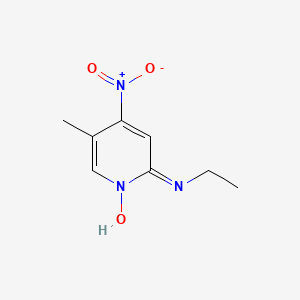
Ethyl 3-bromo-5-(3-hydroxyprop-1-ynyl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-bromo-5-(3-hydroxyprop-1-ynyl)benzoate is an organic compound with the molecular formula C12H11BrO3. It is a derivative of benzoic acid, featuring a bromine atom and a hydroxypropynyl group attached to the benzene ring. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-bromo-5-(3-hydroxyprop-1-ynyl)benzoate typically involves the following steps:
Bromination: The starting material, ethyl benzoate, undergoes bromination to introduce a bromine atom at the meta position relative to the ester group.
Sonogashira Coupling: The brominated intermediate is then subjected to a Sonogashira coupling reaction with propargyl alcohol. This reaction is catalyzed by palladium and copper co-catalysts, and it typically occurs in the presence of a base such as triethylamine.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-bromo-5-(3-hydroxyprop-1-ynyl)benzoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution.
Oxidation: The hydroxypropynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Products with different functional groups replacing the bromine atom.
Oxidation: Aldehydes or ketones derived from the hydroxypropynyl group.
Reduction: Alcohols derived from the ester group.
Scientific Research Applications
Ethyl 3-bromo-5-(3-hydroxyprop-1-ynyl)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which ethyl 3-bromo-5-(3-hydroxyprop-1-ynyl)benzoate exerts its effects depends on the specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The hydroxypropynyl group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-3-(3-hydroxyprop-1-ynyl)-2H-pyran-2-one: A similar compound with a pyrone ring instead of a benzene ring.
3-Bromo-5-(3-hydroxyprop-1-ynyl)benzoic acid: A carboxylic acid derivative with similar functional groups.
Uniqueness
Ethyl 3-bromo-5-(3-hydroxyprop-1-ynyl)benzoate is unique due to its combination of a bromine atom and a hydroxypropynyl group on a benzoate ester. This unique structure imparts specific reactivity and potential biological activity that distinguishes it from other similar compounds.
Properties
CAS No. |
422569-51-5 |
|---|---|
Molecular Formula |
C12H11BrO3 |
Molecular Weight |
283.12 g/mol |
IUPAC Name |
ethyl 3-bromo-5-(3-hydroxyprop-1-ynyl)benzoate |
InChI |
InChI=1S/C12H11BrO3/c1-2-16-12(15)10-6-9(4-3-5-14)7-11(13)8-10/h6-8,14H,2,5H2,1H3 |
InChI Key |
HPXWKHKJBCASAG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=CC(=C1)C#CCO)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-Methoxy-5H-indeno[5,6-B]furan-5-one](/img/structure/B14257644.png)
![N,N-Dibutyl-N-[3-(triethoxysilyl)propyl]butan-1-aminium chloride](/img/structure/B14257652.png)








![1-[4-Methoxy-2-(2-methoxyethenyl)phenyl]pyrene](/img/structure/B14257711.png)
![9-{[(2,6-Dimethylheptan-4-yl)oxy]methyl}nonadecane](/img/structure/B14257713.png)

